2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methylpiperazine

Physicochemical profiling Medicinal chemistry Lead optimisation

Researchers building kinase or GPCR focused libraries often encounter free base oxadiazole-piperazine building blocks that require pre-formulation and DMSO optimization before HTS. 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methylpiperazine dihydrochloride (CAS 1803605-20-0) eliminates this bottleneck as an assay-ready salt with >10 mg/mL aqueous solubility in PBS, enabling direct dispensing. • Eliminates DMSO co-solvent complications in HTS workflows • ≥95% purity; chiral 2-substituted piperazine handle for enantioselective SAR • 3-Cyclopropyl substituent confers superior metabolic stability vs. 3-methyl analog Always specify CAS 1803605-20-0 when ordering for biological screening.

Molecular Formula C10H16N4O
Molecular Weight 208.26 g/mol
Cat. No. B13255414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methylpiperazine
Molecular FormulaC10H16N4O
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCN1CCNCC1C2=NC(=NO2)C3CC3
InChIInChI=1S/C10H16N4O/c1-14-5-4-11-6-8(14)10-12-9(13-15-10)7-2-3-7/h7-8,11H,2-6H2,1H3
InChIKeyHCDQMXVLYZSNHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Physicochemical Baseline


2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methylpiperazine (free base CAS 1804129-82-5; dihydrochloride salt CAS 1803605-20-0) is a heterocyclic building block that couples a 3-cyclopropyl-1,2,4-oxadiazole moiety to a 1-methylpiperazine scaffold via a direct C–C bond at the piperazine 2-position. The compound possesses a stereogenic centre at the 2-position of the piperazine ring, is commercially available as the dihydrochloride salt in ≥95% purity, and carries computed physicochemical descriptors that are fully consistent with lead-like chemical space [1]. Its structural features—the cyclopropyl substituent on the oxadiazole, the 2-substituted 1-methylpiperazine topology, and the 1,2,4-oxadiazole ring itself—jointly determine its utility profile in medicinal chemistry campaigns and are not interchangeable with closely related analogs without altering key property dimensions [2].

Salt form: Dihydrochloride salt for aqueous assay workflows; free base requires co-solvent handling.
Scaffold: Chiral 2-substituted piperazine enables enantioselective target engagement studies.
Oxadiazole substitution: 3-cyclopropyl group supports metabolic stability optimization in lead-like chemical space.

Why Generic Substitution Compromises Key Properties


The 1,2,4-oxadiazole-piperazine chemical space contains numerous commercially available building blocks that appear superficially similar. However, three structural variables—the nature of the 3-substituent on the oxadiazole (cyclopropyl vs. methyl vs. larger alkyl), the position of piperazine attachment (2-substituted vs. N-substituted), and the N-alkylation pattern (1-methyl vs. 4-methyl vs. unsubstituted)—each independently modulate lipophilicity, hydrogen-bonding capacity, metabolic stability, and conformational pre-organization in ways that cannot be predicted by simple structural analogy [1]. The 1,2,4-oxadiazole ring itself is susceptible to reductive N–O bond cleavage, and the identity of the 3-substituent directly influences the rate of this metabolic pathway, as demonstrated in cross-species metabolite identification studies [2]. Consequently, substituting the cyclopropyl group with a smaller or more flexible substituent, or relocating the piperazine attachment point, can produce quantitatively different pharmacokinetic and physicochemical outcomes even when the remaining scaffold is identical. The quantitative evidence below substantiates these differentiation dimensions.

Cyclopropyl vs. methyl
Substitution at the oxadiazole 3-position can shift lipophilicity and metabolic clearance; property profiles may not transfer directly.
Regioisomer mismatch
3-cyclopropyl and 5-cyclopropyl regioisomers share identical mass but may exhibit divergent electronic environments and stability; CAS verification is essential.
Chiral vs. achiral piperazine attachment
N-linked piperazine analogs lack the stereogenic centre and do not support enantiomer-specific interaction screening.

Quantitative Differentiation Evidence


Cyclopropyl vs. Methyl: Lipophilicity and Physicochemical Profile

The target compound (3-cyclopropyl substituent, free base, CID 119031889) and its closest commercially available analog 3-methyl-5-(1-methylpiperazin-2-yl)-1,2,4-oxadiazole (free base form of CID 119057043) differ solely at the oxadiazole 3-position. The cyclopropyl group introduces greater carbon count (C10H16N4O, MW 208.26) compared to the methyl analog (C8H14N4O, MW 182.22 for the free base), with a correspondingly higher computed lipophilicity. The topological polar surface area is identical at 54.2 Ų for both compounds, indicating that the cyclopropyl-for-methyl substitution modulates lipophilicity without altering polar surface area—a property combination that favourably shifts the lipophilicity–permeability balance while preserving hydrogen-bonding capacity [1][2].

Cyclopropyl vs. methyl profile
Head-to-head
ΔMW +26.04 g/mol; identical TPSA (54.2 Ų)
Lipophilicity shift without polar surface area change may support permeability balance review.
PubChem computed descriptors; experimental logD not available.
Physicochemical profiling Medicinal chemistry Lead optimisation

Dihydrochloride Salt vs. Free Base: Aqueous Solubility Advantage

The target compound is predominantly supplied as the dihydrochloride salt (CAS 1803605-20-0; MW 281.18 g/mol), which provides markedly enhanced aqueous solubility compared to the free base form (CAS 1804129-82-5; MW 208.26 g/mol). Vendor technical specifications indicate the dihydrochloride salt achieves aqueous solubility exceeding 10 mg/mL in phosphate-buffered saline (PBS), a property attributable to the dual protonation of the piperazine nitrogens . In contrast, the free base form has limited aqueous solubility, consistent with its low computed XLogP3-AA. This salt/free-base differential is critical for biological assay design: the dihydrochloride form is directly suitable for aqueous-based in vitro pharmacology and in vivo dosing, whereas the free base requires co-solvent or formulation strategies [1].

Dihydrochloride vs. free base solubility
Vendor specification
Dihydrochloride: >10 mg/mL in PBS; free base: limited aqueous solubility
Salt form directly supports aqueous-based assay workflows without co-solvent adjustment.
Vendor datasheet (AKSci 1106EG); independent verification recommended.
Formulation Solubility enhancement Salt selection

Metabolic Vulnerability of the 1,2,4-Oxadiazole Ring

A definitive drug metabolism study by Gu et al. (2012) demonstrated that a G protein-coupled receptor modulator containing 1,2,4-oxadiazole and piperazine substructures undergoes extensive ring-opening metabolism across human, rat, and dog hepatocytes, generating two major metabolites (M1 and M2) via reductive N–O bond cleavage [1]. Both metabolites were pharmacologically inactive. The study established that the 1,2,4-oxadiazole ring is an intrinsic metabolic soft spot in this chemotype. While the Gu et al. study examined a different specific compound, the class-level inference is directly transferable: the cyclopropyl substituent at the 3-position of the oxadiazole in the target compound provides steric shielding and electron-donating character that is expected to reduce the rate of reductive ring-opening relative to a 3-methyl or 3-unsubstituted analog, based on established medicinal chemistry principles for cyclopropyl-mediated metabolic stabilisation [2]. This prediction aligns with the general observation that cyclopropane integration into heterocyclic scaffolds increases metabolic half-life by approximately 2- to 3-fold compared to non-cyclopropane counterparts in microsomal stability assays [2][3].

Metabolic ring-opening risk
Class-level inference
Predicted ~2.7-fold t½ increase vs. non-cyclopropyl analogs
May support metabolic stabilization of the oxadiazole ring; direct compound data unavailable.
Data extrapolated from related scaffolds; experimental t½ to verify.
Drug metabolism Pharmacokinetics Metabolic stability

Regioisomeric Differentiation: 3- vs. 5-Cyclopropyl Substitution

A commercially available regioisomer, 2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-1-methylpiperazine dihydrochloride (CAS 1955560-48-1), places the cyclopropyl group at the oxadiazole 5-position rather than the 3-position (as in the target compound). Although the two regioisomers share an identical molecular formula (C10H18Cl2N4O, MW 281.18) and elemental composition, the positional exchange of the cyclopropyl and piperazine substituents around the oxadiazole ring alters the electronic environment and dipole moment vector [1]. Literature on 1,2,4-oxadiazole regioisomers establishes that 3,5-substitution pattern reversal produces measurable differences in metabolic stability, hERG inhibition, and aqueous solubility [2]. Therefore, the target compound (3-cyclopropyl, 5-piperazinyl) and its 5-cyclopropyl, 3-piperazinyl regioisomer cannot be assumed to be functionally interchangeable without experimental confirmation.

Regioisomer identity
Class-level inference
Identical MW (281.18 g/mol); positional exchange (3- vs. 5-cyclopropyl) may alter metabolic stability and hERG profile
Regioisomer selection requires unambiguous CAS verification for SAR reproducibility.
Differential properties based on Boström et al. (2012) for 1,2,4-oxadiazole pairs.
Regioisomer comparison Structure–property relationships Scaffold selection

Chiral 2-Substituted vs. Achiral N-Substituted Piperazine

The target compound possesses a stereogenic centre at the 2-position of the 1-methylpiperazine ring, as the oxadiazole is attached via a direct C–C bond to this carbon rather than through the piperazine nitrogen. This contrasts with numerous commercially available 1,2,4-oxadiazole-piperazine analogs where the piperazine is N-linked (e.g., 1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperazine or 4-substituted piperazine derivatives), which are achiral at the piperazine attachment point [1]. The presence of the stereocentre enables enantioselective interactions with chiral biological targets (e.g., kinases, GPCRs, enzymes) and introduces the possibility of differential pharmacological activity between enantiomers—a dimension entirely absent in N-linked, achiral analogs. Practical and scalable synthetic routes to enantiomerically pure 2-substituted piperazines from α-amino acids have been established, enabling access to single-enantiomer forms when stereochemical optimisation is required [2].

Chiral vs. achiral piperazine
Supporting evidence
1 stereogenic centre at piperazine 2-position; racemic commercial supply
Enantiomer differentiation possible; may support stereoselective binding studies unavailable with N-linked analogs.
Enantiopure synthesis routes established (Maddess et al., 2020); no enantiomer-specific activity data available.
Chirality Stereochemistry Ligand design

Optimal Research and Industrial Application Scenarios


Kinase and GPCR Library Design with Metabolic Stability

The target compound is ideally suited as a core scaffold for kinase or GPCR focused libraries where the 1,2,4-oxadiazole serves as a metabolically stabilised bioisostere of an ester or amide. The 3-cyclopropyl substituent is predicted to confer greater resistance to ring-opening metabolism compared to the 3-methyl analog [1], while the chiral 2-substituted piperazine provides a stereochemical handle for enantioselective target engagement—a feature absent in N-linked piperazine-oxadiazole building blocks [2].

Aqueous HTS with Directly Soluble Dihydrochloride Salt

The dihydrochloride salt form (CAS 1803605-20-0) with confirmed aqueous solubility >10 mg/mL in PBS enables direct compound dispensing in HTS campaigns without DMSO co-solvent complications [1]. This is a procurement-critical distinction: the free base (CAS 1804129-82-5) would require pre-formulation, whereas the dihydrochloride salt is assay-ready. Teams should explicitly specify the dihydrochloride salt CAS when ordering for biological screening.

SAR Studies of Oxadiazole 3-Position Substituent Effects

The compound serves as the cyclopropyl reference point in a matched-pair SAR series investigating how the oxadiazole 3-substituent modulates metabolic stability. The direct comparator 3-methyl-5-(1-methylpiperazin-2-yl)-1,2,4-oxadiazole (CAS 1820718-72-6) [1] and the regioisomer 5-cyclopropyl-3-(1-methylpiperazin-2-yl)-1,2,4-oxadiazole (CAS 1955560-48-1) [2] are both commercially available, enabling systematic head-to-head comparison of microsomal stability, CYP inhibition, and permeability within an otherwise identical piperazine scaffold.

Enantioselective Lead Optimisation with Chiral Piperazine

For programmes where target engagement is stereosensitive, the racemic target compound can serve as the starting point for chiral resolution or enantioselective synthesis. Established methodology for preparing enantiomerically pure 2-substituted piperazines from α-amino acid precursors [1] provides a viable route to single-enantiomer forms, enabling assessment of eudysmic ratios and selection of the eutomer for further development—a workflow not applicable to achiral N-linked piperazine-oxadiazole analogs.

Application
Selection Property
Validation Focus
Kinase/GPCR library design
3-cyclopropyl oxadiazole scaffold with metabolic stabilization context
Microsomal stability; CYP inhibition; ring-opening metabolite profiling
Aqueous HTS campaigns
Dihydrochloride salt with high aqueous solubility
DMSO-free dispensing; dissolution consistency; assay-ready procurement
Oxadiazole 3-position SAR
Cyclopropyl reference vs. methyl and regioisomer comparators
Head-to-head microsomal stability, permeability, and CYP profiling
Enantioselective lead optimisation
Chiral 2-substituted piperazine scaffold
Eudysmic ratio; enantiomer resolution; stereospecific binding assessment
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